9-Ethyl-3-ethynyl-9H-carbazole
Overview
Description
9-Ethyl-3-ethynyl-9H-carbazole is a chemical compound . It is a derivative of carbazole, a class of compounds that contain a three-ring system with a pyrrole ring fused on either side to a benzene ring . The carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
Carbazole derivatives, including 9-Ethyl-3-ethynyl-9H-carbazole, can be synthesized through various methods. One such method involves the Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . Another method involves the Sonogashira coupling and Knoevenagel reactions .Molecular Structure Analysis
The molecular formula of 9-Ethyl-3-ethynyl-9H-carbazole is C16H13N . The structure is coplanar-conjugated molecular and uniform in shape . More detailed structural information can be obtained through X-ray diffraction studies .Chemical Reactions Analysis
Carbazole and its derivatives are known for their electropolymerization processes . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions .Physical And Chemical Properties Analysis
The predicted boiling point of 9-Ethyl-3-ethynyl-9H-carbazole is 325.7±24.0 °C and the predicted density is 1.02±0.1 g/cm3 .Scientific Research Applications
Optical Properties and Photopolymerization Applications : Carbazole-based compounds, including derivatives of 9-Ethyl-3-ethynyl-9H-carbazole, have been synthesized and shown to exhibit coplanar-conjugated molecular structures with uniform shapes. They display significant optical properties with absorption peaks indicating π–π* and n–π* electron transitions, making them suitable for use as dyes/photosensitizers in photopolymerization processes (H. Abro, Tengfei Zhou, Weixiang Han, Tanlong Xue, Tao Wang, 2017).
Antimicrobial Activities : 9H-carbazole derivatives, including those related to 9-Ethyl-3-ethynyl-9H-carbazole, have been investigated for their antimicrobial properties. These compounds have shown effectiveness as antimicrobial agents against various bacterial strains, indicating their potential in pharmaceutical applications (N. Salih, J. Salimon, E. Yousif, 2016).
Conjugation Effects on Properties : The conjugation of alkynylcarbazole compounds, including 9-Ethyl-3-ethynyl-9H-carbazole, affects their properties significantly. These compounds have been used as novel photosensitizers, showing a wide absorption band in the range of 300–400 nm. The addition of conjugated acetylene groups has been observed to cause a red shift in absorption bands, indicating their potential in materials science and photopolymerization (H. Abro, Baodong Zhao, Weixiang Han, Xiaoyue Ma, Tao Wang, 2018).
Solvent-Responsive Properties : Carbazole-containing dyes derived from 9-Ethyl-3-ethynyl-9H-carbazole have shown solvent-responsive properties, such as solvatochromism and solvatofluorism. These compounds are characterized by their thermal stability and the ability to exhibit positive changes in color and fluorescence in response to different solvents, making them valuable in dye and sensor applications (Vinod D. Gupta, Vikas Padalkar, K. Phatangare, V. Patil, Prashant G. Umape, N. Sekar, 2011).
Cytotoxicity and Antimicrobial Effects : N-(9-Ethyl-9H-carbazole-3-yl) derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. Some of these compounds exhibited notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells, suggesting their potential in medical and pharmaceutical applications (Z. Kaplancıklı, L. Yurttaş, G. Turan-Zitouni, A. Özdemir, Rasime Öziç, Şafak Ulusoylar-Yıldırım, 2012).
properties
IUPAC Name |
9-ethyl-3-ethynylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABLKFBUDPGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699665 | |
Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-3-ethynyl-9H-carbazole | |
CAS RN |
102792-38-1 | |
Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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